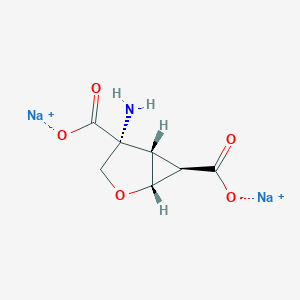

c-Di-GMP sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endogenous STING and DDX41 agonist; mediates DDX41-STING interaction. Activates STING-dependent IFN-β production in mouse and human cells. Also induces an antitumor response in a lung B16-10 melanoma mouse model, when administered intravenously within YSKO5-liposomes.

Scientific Research Applications

Chemical Behavior in Solutions

Bis(3'-5')diguanylic acid (c-di-GMP) displays unique behaviors in various solvents. In aprotic organic solvents like DMSO, c-di-GMP exists as a monomer. However, in water and low-concentration aqueous solutions of salts such as sodium chloride and ammonium acetate, it forms multiple aggregates. These aggregates converge to a single compound in higher concentrations of these solutions, illustrating its dynamic chemical behavior (Hyodo et al., 2005).

Universal Bacterial Second Messenger

c-di-GMP is a significant bacterial second messenger. It regulates various processes like biofilm formation, motility, virulence, cell cycle, and differentiation. It's integral in lifestyle changes of bacteria, like transitioning from motile to sessile states, and holds potential for controlling biofilm formation in medical and industrial contexts (Römling et al., 2013).

Production for Biological Studies

Enzymatic production of c-di-GMP is feasible for large-scale studies of bacterial signaling pathways and phenotypes controlled by this molecule. It also presents as a potential vaccine adjuvant. The structure of diguanylate cyclase from Thermotoga maritima has been studied for insights into c-di-GMP production (Deepthi et al., 2014).

Regulation of Bacterial Pathogenesis

c-di-GMP plays a crucial role in regulating complex physiological processes in bacteria, including biofilm formation, motility, and virulence gene expression. Understanding its biosynthesis, hydrolysis, and regulatory mechanisms provides insights into bacterial pathogenesis (Tamayo et al., 2007).

Structural and Mechanistic Insights

The study of c-di-GMP signaling includes insights into the structural and functional properties of proteins involved in its synthesis and degradation. This knowledge is crucial for understanding how c-di-GMP controls downstream biological processes and achieves signaling specificity (Schirmer & Jenal, 2009).

Immunostimulatory Properties

c-di-GMP has been shown to have antimicrobial and antipathogenic activity in vivo, reducing bacterial colonization by biofilm-forming strains. This suggests its potential as a novel drug platform for infection prevention and treatment, and as an immunomodulator or vaccine adjuvant (Brouillette et al., 2005; Karaolis et al., 2007).

Vaccine Adjuvant Potential

The immunostimulatory and immunomodulatory properties of c-di-GMP, alongside its recognition as a bacterial molecule by mammalian immune systems, underline its potential as a vaccine adjuvant for systemic and mucosal vaccination (Chen et al., 2010).

properties

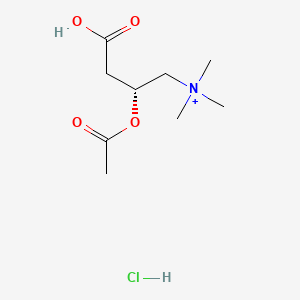

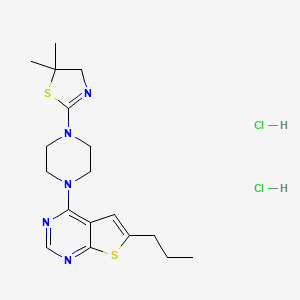

Molecular Formula |

C20H22N10Na2O14P2 |

|---|---|

Molecular Weight |

734.37 |

IUPAC Name |

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

synonyms |

3/',5/'-Cyclic diguanylic acid sodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

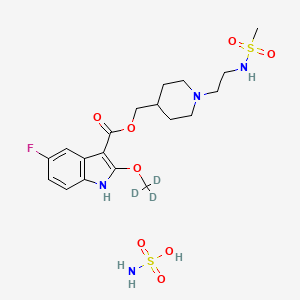

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)

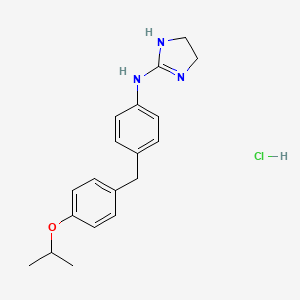

![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)